molecular formula C11H18N2O5 B1459935 1-[(Tert-butoxy)carbonyl]-4-methyl-5-oxopiperazine-2-carboxylic acid CAS No. 1822579-90-7

1-[(Tert-butoxy)carbonyl]-4-methyl-5-oxopiperazine-2-carboxylic acid

Cat. No.: B1459935
CAS No.: 1822579-90-7
M. Wt: 258.27 g/mol
InChI Key: JCWVJGRONWQGDE-UHFFFAOYSA-N
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Description

“1-[(Tert-butoxy)carbonyl]-4-methyl-5-oxopiperazine-2-carboxylic acid” is a chemical compound with the CAS Number: 1822579-90-7 . It has a molecular weight of 258.27 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2O5/c1-11(2,3)18-10(17)13-6-8(14)12(4)5-7(13)9(15)16/h7H,5-6H2,1-4H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 258.27 . It is a powder at room temperature .

Scientific Research Applications

Molecular Structure and Properties

  • The six-membered ring of a related ester, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, exhibits a distorted half-chair configuration. This structure forms hydrogen bonds between its OH group and the protecting carbonyl group, as well as between NH and the piperazine oxo group, highlighting the importance of molecular interactions in chemical synthesis (Kolter, Rübsam, Giannis, & Nieger, 1996).

Synthesis of Enantiomerically Pure Compounds

  • Novel electrophilic building blocks, including 2-(tert-butyl)dioxolanones, -oxazolidinones, -imidazolidinones, and -dioxanones, obtained by acetalization of pivalaldehyde with amino or hydroxy-carboxylic acids, are used in the synthesis of enantiomerically pure compounds. These compounds are treated with N-bromosuccinimide under radical-chain reaction conditions (Zimmermann & Seebach, 1987).

Stereoselective Syntheses

  • Stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) have been achieved through reactions of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives. These syntheses are significant for producing specific isomers in quantitative yield (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

C-Alkylation of Peptides

  • N-Acetyl-, N-(tert-butoxy)carbonyl-, and N-(benzyloxy)carbonyl-protected peptide methyl esters with central aminomalonate or (amino)(cyano)acetate residues have been prepared. These peptides show potential in C-alkylation with primary alkyl, allyl, and benzyl halides, highlighting their utility in peptide modification (Matt & Seebach, 1998).

Novel Heterocyclic Systems

  • Methyl (3-oxopiperazin-2-ylidene) acetate reacts with N-arylmaleimides to form previously undescribed methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido[1, 2-a]pyrazine-9-carboxylates. This synthesis leads to new heterocyclic systems, demonstrating the chemical versatility of related compounds (Svetlana, Mikhajlovna, Medvedevat, Khidmet, & Safarovich, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Biochemical Analysis

Biochemical Properties

1-[(Tert-butoxy)carbonyl]-4-methyl-5-oxopiperazine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amines during peptide synthesis. It interacts with enzymes such as proteases and peptidases, which recognize and cleave specific peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group is often used to protect amine groups from unwanted reactions, ensuring the desired peptide bonds are formed .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the activity of enzymes involved in these pathways, leading to changes in cellular function. For example, the compound may inhibit or activate specific enzymes, altering the cell’s metabolic state .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through its Boc group. This group can be added to amines under aqueous conditions, protecting them from unwanted reactions. The removal of the Boc group is achieved using strong acids, which cleave the protecting group and release the free amine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its effectiveness. Studies have shown that the Boc group can be stable under certain conditions but may degrade over time, affecting the compound’s ability to protect amines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively protect amines without causing adverse effects. At higher doses, it may exhibit toxic effects, leading to cellular damage or other adverse reactions .

Metabolic Pathways

This compound is involved in metabolic pathways that include the interaction with enzymes such as proteases and peptidases. These enzymes recognize the Boc group and cleave it, allowing the compound to participate in various metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its protective effects on amines. The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its activity and function .

Properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-6-8(14)12(4)5-7(13)9(15)16/h7H,5-6H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWVJGRONWQGDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)N(CC1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822579-90-7
Record name 1-[(tert-butoxy)carbonyl]-4-methyl-5-oxopiperazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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